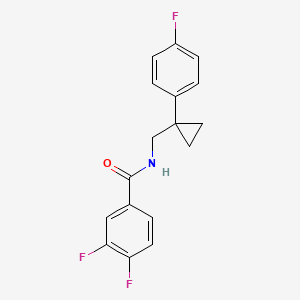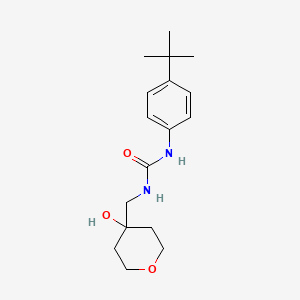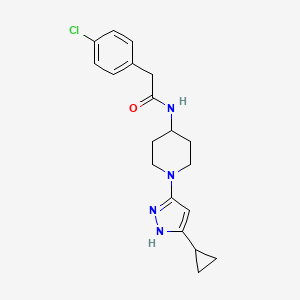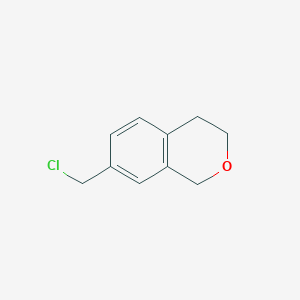![molecular formula C17H19FN4OS B2512245 2-Ethyl-5-((3-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-29-0](/img/structure/B2512245.png)
2-Ethyl-5-((3-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-Ethyl-5-((3-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" is a heterocyclic molecule that appears to be a derivative of thiazolo[3,2-b][1,2,4]triazole. This class of compounds is known for its potential biological activities, which often include antimicrobial properties. The structure suggests the presence of a thiazolo[3,2-b]triazole core with a fluorophenyl group and a pyrrolidine moiety attached to it.
Synthesis Analysis
The synthesis of related thiazolo[3,2-a]pyrimidine and thiazolo[3,2-a]pyridine derivatives has been reported in the literature. For instance, a series of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives were synthesized in a one-pot reaction under solvent-free conditions from thiazol-2-amine, various aromatic benzaldehydes, and ethylacetoacetate . Similarly, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives were synthesized by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the 3-fluorophenyl and pyrrolidin-1-yl groups.
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-b][1,2,4]triazole derivatives is characterized by the presence of a fused thiazole and triazole ring system. The fluorophenyl group is likely to influence the electronic properties of the molecule due to the electronegativity of fluorine, while the pyrrolidin-1-yl group could add steric bulk and affect the molecule's conformation. The exact structure would need to be confirmed using spectroscopic techniques such as NMR and IR, as done for similar compounds .
Chemical Reactions Analysis
The reactivity of thiazolo[3,2-b][1,2,4]triazole derivatives can be diverse. For example, the amino-imino derivative of a related compound was used to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . The presence of functional groups such as the ethyl group and the potential for nucleophilic substitution at the fluorophenyl site could allow for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorophenyl group could increase the compound's lipophilicity, potentially affecting its solubility and membrane permeability. The pyrrolidin-1-yl group might contribute to the compound's basicity. The thiazolo[3,2-b][1,2,4]triazole core is likely to contribute to the compound's stability and could play a role in its biological activity. The exact properties would need to be determined experimentally through physic-chemical analysis, as has been done for related compounds .
科学的研究の応用
Antimicrobial Activity
A significant application area for compounds structurally related to 2-Ethyl-5-((3-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is in the development of antimicrobial agents. Thiazolo[3,2-b][1,2,4]triazoles, in general, have been synthesized and evaluated for their potential in combating microbial infections. For instance, the synthesis and antimicrobial evaluation of novel thiazolo[3,2-b][1,2,4]triazole derivatives bearing pyridin-3/4-yl moieties demonstrated promising anti-inflammatory and antimicrobial activities, highlighting the therapeutic potential of such compounds in microbial infection management (Toma et al., 2017).
Anticancer Activity
Another crucial application area is in anticancer research, where derivatives of thiazolo[3,2-b][1,2,4]triazoles have been synthesized and tested for their efficacy against various cancer cell lines. The development of novel pyridine-thiazole hybrid molecules, for instance, has shown high antiproliferative activity against a panel of tumor cell lines, including carcinomas of colon, breast, lung, glioblastoma, and leukemia. These findings suggest a potential role for these compounds in cancer therapy, particularly due to their selective toxicity towards cancer cells (Ivasechko et al., 2022).
Antioxidant Properties
Compounds within this chemical family have also been investigated for their antioxidant properties, which are essential in mitigating oxidative stress associated with various chronic diseases, including neurodegenerative disorders and cancer. The protective effects of certain thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver have been documented, indicating their potential as therapeutic agents in managing conditions related to oxidative stress (Aktay et al., 2005).
将来の方向性
The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications in various fields .
作用機序
Target of action
The compound contains a pyrrolidine ring, which is a common structural motif in many bioactive molecules. Pyrrolidine derivatives have been known to interact with various targets, including enzymes and receptors .
Biochemical pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it might affect. Compounds with similar structures have been known to influence a variety of pathways, including signal transduction pathways .
特性
IUPAC Name |
2-ethyl-5-[(3-fluorophenyl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-8-3-4-9-21)11-6-5-7-12(18)10-11/h5-7,10,14,23H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPRRLATQVBCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-((3-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2512162.png)

![3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride](/img/structure/B2512166.png)

![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2512173.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2512175.png)


![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2512180.png)
![2-(ethylthio)-3-(4-methoxyphenyl)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2512182.png)
![3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2512183.png)
![N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide](/img/structure/B2512184.png)
![2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2512185.png)